molecular formula C8H4F6N4 B12441016 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12441016
M. Wt: 270.13 g/mol
InChI Key: WDWWYJRSBALAQA-UHFFFAOYSA-N
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Description

3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with two trifluoromethyl groups at positions 4 and 6, and a methyl group at position 3

Preparation Methods

The synthesis of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, palladium on carbon, and trifluorodiazoethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound is believed to inhibit the activity of ubiquitin-specific protease 7 (USP7), leading to the suppression of tumor cell proliferation . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets.

Comparison with Similar Compounds

3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F6N4

Molecular Weight

270.13 g/mol

IUPAC Name

3-methyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H4F6N4/c1-2-3-4(7(9,10)11)15-6(8(12,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18)

InChI Key

WDWWYJRSBALAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NN1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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